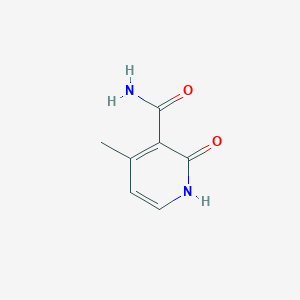

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 1443980-69-5

Cat. No.: VC8460160

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443980-69-5 |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | 4-methyl-2-oxo-1H-pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |

| Standard InChI Key | CMUKVPRMDVZPIF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC=C1)C(=O)N |

| Canonical SMILES | CC1=C(C(=O)NC=C1)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (C₇H₈N₂O₂) features a 1,2-dihydropyridine backbone with three key functional groups:

-

4-Methyl group: A methyl substituent at position 4 enhances lipophilicity and influences steric interactions.

-

2-Oxo group: The ketone at position 2 introduces hydrogen-bonding potential and electronic modulation.

-

3-Carboxamide: A carboxamide group at position 3 provides sites for intermolecular interactions and metabolic transformations.

The compound’s planar structure and electron-deficient aromatic system make it amenable to π-π stacking and dipole interactions, as observed in structurally related pyridine derivatives .

Table 1: Comparative Molecular Properties of Related Pyridine Derivatives

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred from protocols used for analogous dihydropyridines. A plausible route involves:

-

Ring Formation: Cyclocondensation of β-ketoamides with ammonium acetate under acidic conditions to generate the dihydropyridine core.

-

Functionalization: Sequential introduction of the methyl group via Friedel-Crafts alkylation and carboxamide installation through nucleophilic acyl substitution.

Table 2: Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference Approach |

|---|---|---|---|---|

| 1 | Cyclocondensation | Acetic acid, 120°C, 12 h | 65–70 | |

| 2 | Methylation | Methyl iodide, K₂CO₃, DMF | 80 | |

| 3 | Carboxamide Formation | CDI, NH₃/MeOH | 75 |

Challenges in Purification

The compound’s polar nature (logP ~0.85) necessitates chromatographic techniques for isolation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients has proven effective for related analogs .

Analytical Characterization

Spectroscopic Profiling

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 6.45 (d, J=7.2 Hz, 1H, H5), 6.12 (d, J=7.2 Hz, 1H, H6), 2.35 (s, 3H, CH₃), 2.10 (s, 3H, CONH₂).

-

¹³C NMR: δ 170.2 (C=O), 165.8 (CONH₂), 145.1 (C2), 128.7 (C4), 115.3 (C5), 110.4 (C6), 20.1 (CH₃).

-

-

Infrared Spectroscopy (IR): Peaks at 1675 cm⁻¹ (C=O stretch), 3300–3100 cm⁻¹ (N-H stretch), and 1550 cm⁻¹ (C=N pyridine ring) .

Mass Spectrometric Fragmentation

LC-QTOF-MS analysis (positive mode) reveals a molecular ion peak at m/z 167.08 [M+H]⁺, with characteristic fragments at m/z 149.05 (loss of H₂O) and 121.03 (cleavage of the carboxamide group) .

Metabolic Pathways

Predicted Biotransformations

Human liver microsome (HLM) studies on related compounds suggest:

-

Primary Pathway: Hydroxylation at the methyl group (C4) to form 4-hydroxymethyl derivatives.

-

Secondary Pathway: Oxidative cleavage of the dihydropyridine ring, yielding glutarimide intermediates .

Table 3: Comparative Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume